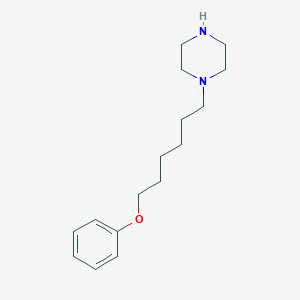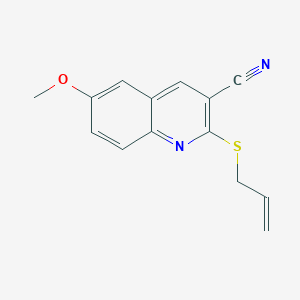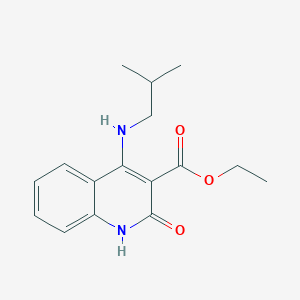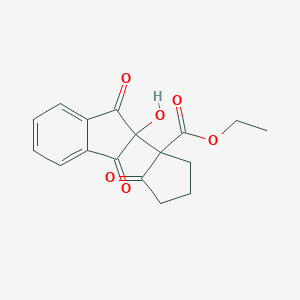
1-(6-Phenoxyhexyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Phenoxyhexyl)piperazine, also known as PHPP, is a chemical compound that belongs to the class of piperazines. It is a psychoactive substance that has been studied extensively for its potential use in scientific research. This compound is known to interact with the serotonin receptor and has been shown to have a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-(6-Phenoxyhexyl)piperazine involves its interaction with the serotonin receptor. It has been shown to act as both an agonist and antagonist of this receptor, depending on the specific subtype of receptor involved. This interaction can lead to a range of biochemical and physiological effects, including changes in neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in certain brain regions, as well as to decrease the release of serotonin. This can lead to changes in mood, cognition, and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(6-Phenoxyhexyl)piperazine has several advantages as a tool for scientific research. It is a highly selective compound that can be used to target specific serotonin receptor subtypes. It is also relatively easy to synthesize and has a high purity. However, there are also limitations to its use, including the potential for off-target effects and the need for careful dosing to avoid toxicity.
Direcciones Futuras
There are several potential future directions for research on 1-(6-Phenoxyhexyl)piperazine. One area of interest is the role of this compound in the regulation of mood and emotion. It has also been shown to have potential therapeutic effects in certain psychiatric disorders, such as depression and anxiety. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential use as a tool for studying the serotonin receptor.
Métodos De Síntesis
The synthesis of 1-(6-Phenoxyhexyl)piperazine involves the reaction of 1-bromo-6-phenoxyhexane with piperazine in the presence of a palladium catalyst. This reaction results in the formation of this compound as a white crystalline powder with a high purity.
Aplicaciones Científicas De Investigación
1-(6-Phenoxyhexyl)piperazine has been studied extensively for its potential use in scientific research. It has been shown to have a range of effects on the serotonin receptor, including agonist and antagonist effects. This makes it a valuable tool for studying the role of serotonin in various physiological and pathological processes.
Propiedades
Fórmula molecular |
C16H26N2O |
|---|---|
Peso molecular |
262.39 g/mol |
Nombre IUPAC |
1-(6-phenoxyhexyl)piperazine |
InChI |
InChI=1S/C16H26N2O/c1(6-12-18-13-10-17-11-14-18)2-7-15-19-16-8-4-3-5-9-16/h3-5,8-9,17H,1-2,6-7,10-15H2 |
Clave InChI |
SJLTXOZNHPTBJS-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)CCCCCCOC2=CC=CC=C2 |
SMILES canónico |
C1CN(CCN1)CCCCCCOC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B259531.png)

![Methyl 2-[({4-nitrophenyl}carbonyl)amino]-4-methyl-5-(morpholin-4-ylcarbonyl)thiophene-3-carboxylate](/img/structure/B259533.png)
![N-[3-cyano-4-methyl-5-(morpholin-4-ylcarbonyl)thien-2-yl]cyclopropanecarboxamide](/img/structure/B259534.png)
![1-{2-[(4-ethyl-5-{4-nitrophenyl}-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}piperidine](/img/structure/B259535.png)
![3-Amino-2-(5-{4-nitrophenyl}-1,3,4-oxadiazol-2-yl)-4,6-dimethylthieno[2,3-b]pyridine](/img/structure/B259538.png)
![2-[Benzyl-(4-chloro-benzenesulfonyl)-amino]-N-(2-methoxy-ethyl)-acetamide](/img/structure/B259540.png)

![5-(2,4-dimethylphenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B259545.png)
![2-[4-(Benzylimino)-1,4-dihydro-1-pyridylmethyl]benzonitrile](/img/structure/B259551.png)
![2-(4-bromophenyl)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B259554.png)

